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Compound of Interest

Compound Name: GNE-131

Cat. No.: B10787422

Authored for researchers, scientists, and drug development professionals, this document
provides an in-depth technical overview of GNE-131, a potent and selective inhibitor of the
voltage-gated sodium channel NaV1.7, for the investigation of pain and nociception.

GNE-131, developed through a collaboration between Genentech and Xenon Pharmaceuticals,
has emerged as a significant research compound in the quest for novel, non-opioid analgesics.
Its high affinity and selectivity for NaV1.7, a channel genetically validated as a critical mediator
of pain perception in humans, make it a valuable tool for dissecting the molecular mechanisms
of nociception and for the preclinical evaluation of NaV1.7-targeted pain therapies.

Core Compound Profile and In Vitro Pharmacology

GNE-131 is a small molecule N-([1][2][3]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide.[2][4]
Its development was guided by a strategy to improve the physicochemical properties and
metabolic stability of earlier acyl sulfonamide inhibitors of NaV1.7.[2] The compound exhibits
potent inhibition of human NaV1.7 channels with a high degree of selectivity against other
sodium channel isoforms, notably the cardiac isoform NaV1.5, which is crucial for minimizing
the risk of cardiovascular side effects.[1]

Below is a summary of the key in vitro pharmacological and physicochemical properties of
GNE-131.
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Assay/Platfor

Parameter Value Species Reference
m
Binding Affinity Radioligand
0.0029 pM Human o [1]
(Kd) Binding Assay
PatchXpress
IC50 (hNaVv1.7) 3 nM (0.003 uM) Human Automated [5][6]

Voltage-Clamp

Selectivity vs.

192-fold Human Not Specified [1]
hNaVv1.5
CYP3A4 N
o > 10 uM Human Not Specified [1]
Inhibition (IC50)
Metabolic Microsomes and
N Moderate Human [1]
Stability Hepatocytes
Kinetic Solubility 12 uM Not Specified Not Specified [1]
LogD (pH 7.4) 3.8 Not Specified Not Specified [1]
Madin-Darby
MDCK Cell _ _
. ] Canine Kidney
Permeability 6.4 x 10-6 cm/s Canine [1]
(MDCK) Cell
(Papp1 A-B)
Assay
Plasma Protein N
99.9% Mouse, Human Not Specified [1]

Binding (PPB)

Preclinical In Vivo Efficacy

GNE-131 has demonstrated significant analgesic effects in preclinical models of both genetic
and inflammatory pain, validating the therapeutic potential of selective NaV1.7 inhibition.

Inherited Erythromelalgia (IEM) Model

Inherited Erythromelalgia is a rare, autosomal dominant pain disorder characterized by intense
burning pain and is caused by gain-of-function mutations in the SCN9A gene, which encodes
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NaV1.7.[7] Transgenic mouse models expressing human NaV1.7 mutations that cause IEM
serve as a highly relevant translational model for evaluating the efficacy of NaV1.7 inhibitors.

GNE-131 was efficacious in a transgenic mouse model of IEM, demonstrating a dose-
dependent reduction in pain-related behaviors.[2][4] The in vivo EC50 in this model was
determined to be 0.5 uM.[1]

Parameter Value Species Model Dosing Reference
o Inherited
Significant
o Erythromelalg ]
] reduction in ) Starting at 10
Efficacy ] Mouse ia (IEM) [1]
pain . mg/kg
Transgenic
behaviors
Model
Inherited
Erythromelalg
In Vivo EC50 0.5 uM Mouse ia (IEM) Not Specified  [1]
Transgenic
Model

Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of inflammatory pain that produces a biphasic pain
response. The initial phase is due to the direct activation of nociceptors, while the second, tonic
phase is driven by a combination of peripheral inflammation and central sensitization.[8][9]
GNE-131 has shown efficacy in this model, indicating its potential to treat inflammatory pain

states.
Parameter Result Species Model Dosing Reference
Formalin-
Significant
] ] Induced 10 mg/kg,
Efficacy effect in Mouse [5]
Inflammatory p.o.
Phase 2

Pain
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Experimental Protocols
In Vitro Electrophysiology: Automated Patch-Clamp

The inhibitory activity of GNE-131 on NaV1.7 channels is typically assessed using automated
whole-cell patch-clamp electrophysiology.

e Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7
channel (hNaVv1.7).

o Platform: A high-throughput automated patch-clamp system, such as the PatchXpress, is
utilized for these measurements.[6]

» Voltage Protocol: To determine the IC50, cells are typically held at a membrane potential that
induces a state of inactivation in the NaV1.7 channels. A series of depolarizing voltage steps
are then applied to elicit sodium currents. The potency of the compound is determined by
measuring the concentration-dependent block of these currents.

In Vivo Pain Models

This model utilizes transgenic mice expressing a gain-of-function mutation of the human
NaV1.7 channel.

e Animals: Transgenic mice expressing a human SCN9A mutation known to cause |IEM.
e Drug Administration: GNE-131 is typically administered orally (p.o.).

o Pain Behavior Assessment: Pain-related behaviors, such as licking, flinching, or withdrawal
responses to a thermal or mechanical stimulus, are quantified. The specific stimulus (e.g.,
heat ramp) is applied to the hind paw, and the latency to withdrawal or the duration of the
response is measured.

This model is used to assess efficacy in an inflammatory pain setting.
e Animals: Standard laboratory mouse strains (e.g., C57BL/6) are commonly used.

o Procedure: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the
plantar surface of one hind paw.
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» Pain Behavior Assessment: Immediately following the injection, the animal is placed in an
observation chamber. The amount of time the animal spends licking, biting, or flinching the
injected paw is recorded. Observations are typically divided into two phases: an early, acute
phase (0-10 minutes post-injection) and a late, tonic phase (15-60 minutes post-injection).[8]

Signaling Pathways and Experimental Workflows
NaV1.7 Signaling in Nociception

The following diagram illustrates the central role of the NaV1.7 channel in the transmission of
pain signals from the periphery to the central nervous system.

Click to download full resolution via product page

Caption: Role of NaV1.7 in nociceptive signaling and the inhibitory action of GNE-131.

Preclinical Evaluation Workflow for a NaV1.7 Inhibitor

The following diagram outlines a typical preclinical workflow for the evaluation of a novel
NaV1.7 inhibitor like GNE-131.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Nociception]. BenchChem, [2025]. [Online PDF]. Available at:
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nociception]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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